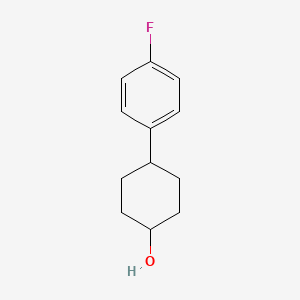

4-(4-Fluorophenyl)cyclohexanol

Description

Significance as a Synthetic Target and Intermediate in Chemical Research

The primary significance of 4-(4-fluorophenyl)cyclohexanol in academic research lies in its role as a versatile synthetic intermediate. The defined three-dimensional structure of the cyclohexyl core combined with the electronic properties of the fluorophenyl group makes it a valuable building block for more complex molecules, particularly in the field of medicinal chemistry. ontosight.aiontosight.ai

A prominent example of its application is in the synthesis of the potent and selective p38 MAP kinase inhibitor, SB 239063. tocris.comnih.gov The full chemical name for this inhibitor is trans-4-[4-(4-Fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl]cyclohexanol, directly incorporating the trans-isomer of this compound as a key structural scaffold. tocris.comnih.gov p38 MAP kinase inhibitors are investigated for their potential in treating inflammatory diseases and for their neuroprotective effects. tocris.comnih.gov The specific stereochemistry of the trans-isomer is crucial for the biological activity of the final compound, highlighting the importance of stereocontrolled synthesis of the initial alcohol.

The utility of this compound is not a recent discovery. A 1972 study in the Journal of Medicinal Chemistry detailed the synthesis of both cis- and trans-4-(4-fluorophenyl)cyclohexanol. acs.org In this research, the alcohol isomers were used as precursors to synthesize the corresponding cis- and trans-4-(p-fluorophenyl)cyclohexylamines, which were then evaluated as potential central nervous system agents. acs.org This historical work underscores the long-standing value of the 4-arylcyclohexanol framework in the exploration of new bioactive compounds.

The synthesis of this compound typically starts from its ketone analog, 4-(4-fluorophenyl)cyclohexanone (B1338061). The reduction of this ketone can yield a mixture of the cis and trans alcohol isomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation. Subsequent chemical manipulations, such as the conversion of the hydroxyl group into a leaving group (e.g., a methanesulfonate), allow for nucleophilic substitution to introduce other functional groups, like azides, which can then be reduced to amines. acs.org This multi-step pathway demonstrates the compound's role as a pivotal intermediate, enabling access to a variety of derivatives for structure-activity relationship (SAR) studies. acs.org

Overview of Advanced Research Perspectives

Current and future research involving scaffolds like this compound is focused on several key areas, primarily the development of novel synthetic methodologies and the exploration of new applications.

The stereoselective synthesis of substituted cyclohexanols remains a significant challenge and an active area of research in organic chemistry. researchgate.net The development of catalytic asymmetric hydrogenation methods allows for the synthesis of specific enantiomers and diastereomers of chiral alcohols. researchgate.net For instance, research into the trans-selective arene hydrogenation of phenol (B47542) derivatives using heterogeneous palladium catalysts provides a modern, efficient route to trans-configured cyclohexanols. This is strategically important as many standard hydrogenation methods preferentially yield the cis-isomers. The ability to selectively synthesize either the cis or trans isomer is crucial for medicinal chemistry, where biological activity is often highly dependent on stereochemistry.

Furthermore, the 4-(4-fluorophenyl)cyclohexyl moiety is part of a broader class of "privileged scaffolds" in drug discovery. nih.govresearchgate.net These are molecular frameworks that are capable of binding to multiple biological targets, making them rich sources for the development of new therapeutic agents. The combination of a rigid, three-dimensional carbocyclic ring and a fluorinated aromatic group represents a desirable feature set for modern drug design, conferring both favorable pharmacokinetic properties and potent biological activity. ontosight.ai

Research also extends to using these core structures to synthesize novel classes of compounds. For example, substituted 4-phenylcyclohexanone (B41837) derivatives are used as starting materials to create complex heterocyclic systems, such as indazoles, which have been evaluated for antiviral activity. rjpbcs.com This illustrates how fundamental building blocks like this compound and its precursors continue to be instrumental in the search for new medicines.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 77412-73-8 |

| cis-4-(4-Fluorophenyl)cyclohexanol | 36771-66-1 |

| trans-4-(4-Fluorophenyl)cyclohexanol | 36771-65-0 |

| 4-(4-Fluorophenyl)cyclohexanone | 40503-86-4 |

| SB 239063 (trans-4-[4-(4-Fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl]cyclohexanol) | 193551-21-2 |

| cis-4-(p-Fluorophenyl)cyclohexylamine | Not available |

| trans-4-(p-Fluorophenyl)cyclohexylamine | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYPIOYVMUIWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397925 | |

| Record name | 4-(4-Fluorophenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77412-73-8 | |

| Record name | 4-(4-Fluorophenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for 4-(4-Fluorophenyl)cyclohexanol

The direct synthesis of this compound can be achieved through several key chemical transformations, each offering distinct advantages in terms of stereoselectivity and reaction conditions.

Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of cyclohexanol (B46403) derivatives from corresponding aromatic precursors. google.com In the context of this compound, the primary starting material is often 4-(4-fluorophenyl)phenol or a related biphenyl (B1667301) compound. The core of this approach lies in the reduction of the aromatic ring to a cyclohexane (B81311) ring.

One common strategy involves the hydrogenation of 4'-fluoro-[1,1'-biphenyl]-4-ol. sigmaaldrich.com This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on a support, under a hydrogen atmosphere. researchgate.netnih.gov The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, can significantly influence the reaction's efficiency and stereoselectivity, yielding either the cis or trans isomer of the final product. nih.gov For instance, palladium-based catalysts often favor the formation of the thermodynamically more stable trans isomer, while rhodium-based catalysts can lead to the cis isomer. nih.gov

Another approach is the selective hydrogenation of 4-(4-fluorophenyl)phenol. This process requires careful control to reduce the phenol (B47542) ring to a cyclohexanol without affecting the fluorophenyl group. Bifunctional catalysts, such as a combination of Pd/C and a heteropoly acid, have been shown to be effective in the selective hydrogenation of phenols to the corresponding cyclohexanones under mild conditions. osti.gov The resulting 4-(4-fluorophenyl)cyclohexanone (B1338061) can then be further reduced to this compound.

The table below summarizes representative catalytic systems used in the hydrogenation of phenol derivatives.

| Catalyst | Substrate | Product | Key Features |

| Palladium on Alumina (B75360) (Pd/Al₂O₃) | Phenol derivatives | trans-Cyclohexanols | Provides access to the thermodynamically more stable diastereomer. nih.gov |

| Rhodium-based catalysts | Phenol derivatives | cis-Cyclohexanols | Yields the kinetically favored cis addition product. nih.gov |

| Palladium on Carbon (Pd/C) with Heteropoly Acid | Phenol | Cyclohexanone (B45756) | High selectivity to the ketone intermediate under mild conditions. osti.gov |

| Iridium and Rhodium catalysts | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | Used for stereoselective ketone reductions. google.com |

Nucleophilic addition reactions provide a versatile route to this compound, particularly through the use of Grignard reagents. acechemistry.co.ukkhanacademy.org This approach typically involves the reaction of a Grignard reagent with a cyclohexanone derivative.

A key synthetic pathway involves the reaction of 4-(4-fluorophenyl)magnesium bromide with cyclohexanone. The Grignard reagent, prepared from 1-bromo-4-fluorobenzene (B142099) and magnesium metal, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. khanacademy.orgorganicchemistrytutor.com Subsequent acidic workup protonates the resulting alkoxide to yield 1-(4-fluorophenyl)cyclohexanol, a structural isomer of the target compound. To obtain this compound, the strategy is reversed. The Grignard reagent is formed from a suitable bromocyclohexane (B57405) derivative, which then reacts with a 4-fluorobenzaldehyde (B137897) or a related electrophile.

Alternatively, and more directly, the synthesis can start from 4-bromocyclohexanone. The ketone is first protected, for example, as a ketal. Then, a Grignard reagent is formed from 1-bromo-4-fluorobenzene, which subsequently reacts with the protected cyclohexanone derivative in a coupling reaction, followed by deprotection and reduction of the resulting ketone to the desired alcohol.

Another powerful method is the addition of a 4-fluorophenyl Grignard reagent to a suitable electrophile. For instance, the reaction of 4-fluorophenylmagnesium bromide with a cyclohexanone derivative bearing a leaving group at the 4-position can lead to the desired product through a combination of addition and substitution reactions.

The table below outlines the general principles of Grignard reactions in the synthesis of alcohols.

| Carbonyl Compound | Grignard Reagent | Intermediate Product | Final Product |

| Aldehyde (e.g., formaldehyde) | R-MgX | Alkoxide | Primary Alcohol |

| Other Aldehydes | R-MgX | Alkoxide | Secondary Alcohol acechemistry.co.uk |

| Ketone | R-MgX | Alkoxide | Tertiary Alcohol acechemistry.co.ukmasterorganicchemistry.com |

| Ester | 2 equivalents of R-MgX | Alkoxide | Tertiary Alcohol (with two identical R groups) masterorganicchemistry.com |

Biocatalytic methods are emerging as powerful and environmentally friendly alternatives for the synthesis of chiral alcohols, including substituted cyclohexanols. nih.gov These approaches utilize enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the reduction of ketones with high stereoselectivity. mdpi.com

For the synthesis of this compound, this would typically involve the enzymatic reduction of 4-(4-fluorophenyl)cyclohexanone. The choice of enzyme is crucial for controlling the stereochemistry of the resulting alcohol, allowing for the selective production of either the cis or trans isomer. For example, alcohol dehydrogenases from various microorganisms, such as Lactobacillus kefir, have been successfully used for the stereoselective reduction of substituted cyclohexanones. mdpi.com

The enzymatic reaction is often coupled with a cofactor regeneration system. For instance, an ADH can be used in conjunction with a glucose dehydrogenase (GDH) to recycle the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor, making the process more economically viable for large-scale production. mdpi.com

The table below provides an overview of key aspects of biocatalytic synthesis of substituted cyclohexanols.

| Enzyme | Substrate | Product | Key Advantages |

| Alcohol Dehydrogenase (ADH) | Prochiral ketone | Chiral alcohol | High stereoselectivity, mild reaction conditions. nih.govmdpi.com |

| Transaminase | Ketone and amine donor | Chiral amine | Can be used for the synthesis of amino-cyclohexane derivatives. mdpi.com |

| Cytochrome P450 Monooxygenases | Alkane | Alcohol | Enables regioselective and stereoselective hydroxylation. nih.gov |

Synthesis of Structurally Related 4-Fluorophenylcyclohexanol Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a variety of structurally related derivatives. These modifications can be achieved through functional group interconversions on the cyclohexane ring or by constructing more complex fused-ring and spiro systems.

Functional group interconversions are essential for creating a library of derivatives from a common intermediate. vanderbilt.eduorganic-chemistry.org Starting from this compound, the hydroxyl group can be converted into a range of other functional groups. For instance, oxidation of the alcohol can yield the corresponding 4-(4-fluorophenyl)cyclohexanone. google.com This ketone can then serve as a precursor for various other transformations, such as the introduction of nitrogen-containing functional groups via reductive amination. mdpi.com

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce groups like azides, nitriles, or halides. vanderbilt.edu These transformations allow for the synthesis of a wide array of 1,4-disubstituted cyclohexane derivatives with diverse functionalities.

The table below summarizes some common functional group interconversions on a cyclohexane ring.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Alcohol (-OH) | PCC, Swern oxidation, TEMPO | Ketone (=O) study.comgoogle.com |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) vanderbilt.edu |

| Tosylate (-OTs) | NaX (X = Cl, Br, I), acetone | Halide (-X) vanderbilt.edu |

| Ketone (=O) | R-NH₂, NaBH₃CN | Amine (-NHR) |

| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |

The this compound scaffold can be incorporated into more complex polycyclic systems, such as fused-ring and spiro compounds. nih.govdndi.org These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional nature. nih.gov

The construction of fused-ring systems can be achieved through intramolecular reactions. For example, if the cyclohexane ring of a this compound derivative contains a suitable functional group, an intramolecular cyclization can lead to the formation of a new ring fused to the cyclohexane core. researchgate.netrsc.orgnih.gov

Spirocycles, which contain two rings connected by a single common atom, can also be synthesized from this compound derivatives. nih.govnih.gov One approach involves the conversion of the cyclohexanol to the corresponding cyclohexanone. This ketone can then undergo a spirocyclization reaction with a suitable bifunctional reagent. For instance, reaction with a diol under acidic conditions can form a spiroketal.

The table below presents examples of synthetic strategies for constructing fused and spirocyclic systems.

| Ring System | Synthetic Strategy | Key Features |

| Fused-ring | Intramolecular aldol (B89426) condensation | Forms a new ring by creating a carbon-carbon bond. |

| Fused-ring | Diels-Alder reaction | A powerful method for constructing six-membered rings. nih.gov |

| Spirocycle | Spiroketalization of a ketone | Reaction of a ketone with a diol to form a spiroketal. |

| Spirocycle | Michael-type addition followed by cyclization | Can be used to generate spiro-heterocycles. nih.gov |

Advanced Fluorination Techniques for Cyclohexanol Scaffolds

The introduction of fluorine into cyclohexanol scaffolds is a critical step that can be achieved through various modern fluorination techniques. These methods are often applied to precursors of the final cyclohexanol product. Research has focused on the transformation of functionalized cycloalkenes to introduce fluorine with high regio- and stereocontrol. researchgate.net

One prominent strategy involves the electrophilic activation of an olefin bond within a cycloalkene precursor, followed by nucleophilic fluorination. researchgate.net For instance, a bicyclic lactam derived from a cyclohexene (B86901) skeleton can undergo a stereoselective aziridination of its double bond. The subsequent regioselective opening of the activated aziridine (B145994) ring with a fluoride (B91410) source, such as difluorosulfiliminium tetrafluoroborate (B81430) (XtalFluor-E), yields fluorinated diamino acid derivatives. researchgate.net This sequence highlights the use of neighboring group participation to direct the stereochemical outcome of the fluorination step.

Another approach is the fluorinative bifunctionalization of aziridines, catalyzed by palladium. This method can achieve the incorporation of a fluorine atom through the regioselective cleavage of C-C and C-F bonds of gem-difluorocyclopropanes. researchgate.net While not directly applied to cyclohexanol itself, these advanced strategies for fluorinating cyclic scaffolds represent the cutting edge of synthetic methodology that can be adapted for the synthesis of complex molecules like this compound. researchgate.netnus.edu.sg

Stereoselective and Enantioselective Synthesis

Achieving stereochemical purity is paramount in the synthesis of bioactive molecules. For this compound, which possesses stereogenic centers, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is a key synthetic challenge.

Diastereoselective Control in Cyclization and Addition Reactions

Diastereoselectivity in the synthesis of 4-substituted cyclohexanols is often established during the formation of the cyclohexane ring or the reduction of a ketone precursor. Cascade reactions, such as the inter–intramolecular double Michael addition, are powerful tools for constructing highly substituted cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov In these reactions, the stereochemistry of the final product is often confirmed through advanced NMR techniques and single-crystal X-ray analysis. beilstein-journals.orgnih.gov

For instance, the reaction between enones and Michael donors can proceed via a cascade Michael-aldol reaction to form the cyclohexanone skeleton. beilstein-journals.org The stereochemical outcome is dictated by the transition state geometries, which can be influenced by reaction conditions and the nature of the reactants. Similarly, tandem 1,4-reduction-aldol cyclizations, induced by reagents like catecholborane, can produce six-membered cyclic aldol products with high levels of syn diastereoselectivity. organic-chemistry.org The use of Lewis acids can further enhance diastereoselectivity in radical addition and cyclization reactions by influencing the transition state. researchgate.netresearchgate.net The reduction of a 4-(4-fluorophenyl)cyclohexanone precursor is a critical step where diastereoselectivity is controlled. Highly stereoselective reductions of cyclic ketones to the thermodynamically most stable alcohol can be achieved using reagents like lithium dispersion with catalytic amounts of iron(II) or copper(II) chlorides. organic-chemistry.org

| Reaction Type | Key Features | Diastereoselectivity | Reference |

| Double Michael Addition | Cascade reaction of curcumins and arylidenemalonates. | Complete diastereoselectivity in most cases. | beilstein-journals.org |

| Tandem 1,4-Reduction-Aldol | Exposure of monoenone monoketones to catecholborane. | High levels of syn diastereoselectivity. | organic-chemistry.org |

| Ketone Reduction | Use of Li dispersion with FeCl₂ or CuCl₂. | Highly stereoselective to the most stable alcohol. | organic-chemistry.org |

| Prins Cyclization | TMSBr/InBr₃-promoted reaction of dienyl alcohol with aldehyde. | Constructs unique cis-tetrahydropyran systems. | researchgate.net |

Chiral Catalyst-Mediated Approaches

The synthesis of a single enantiomer of this compound requires enantioselective methods, which predominantly rely on chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

A notable example is the catalytic intramolecular reductive coupling of ketones and hydrazones, which furnishes cyclic syn 1,2-amino alcohol derivatives with excellent levels of both diastereo- and enantioselectivity. organic-chemistry.org This process involves neutral ketyl radical intermediates generated through a concerted proton-coupled electron transfer event, jointly mediated by a chiral phosphoric acid catalyst and a photoredox catalyst. organic-chemistry.org Chiral supramolecular hosts can also mediate catalytic transformations with significant enantioselectivity. escholarship.org By encapsulating substrates within a chiral cavity, these hosts can control the stereochemical course of a reaction. escholarship.org

The desymmetrization of prochiral substrates is another powerful strategy. For example, chiral phosphoric acid catalysts have been used in the asymmetric electrophilic ortho-C–H amination of phenol moieties on calix nih.govarenes to break the molecule's symmetry and generate inherent chirality with high enantioselectivity. nih.gov Such principles can be applied to the enantioselective synthesis of complex cyclohexanol derivatives.

| Catalytic System | Reaction | Key Outcome | Reference |

| Chiral Phosphoric Acid / Photoredox Catalyst | Intramolecular reductive coupling of ketones and hydrazones. | Excellent diastereo- and enantioselectivity for cyclic amino alcohols. | organic-chemistry.org |

| Chiral Supramolecular Host (Ga₄L₆¹²⁻) | Allyl enammonium cation rearrangement. | Substantial enantioselectivity and catalytic turnover. | escholarship.org |

| Peptide-Based Catalysts | Macrocyclization reactions. | Promotes efficient cyclization for matched chirality substrates. | nih.gov |

| Co(II)-based Metalloradical Catalysis | Radical bicyclization of 1,6-enynes with diazo compounds. | High yields with excellent stereoselectivities for bicyclic structures. | nih.gov |

Resolution Methods for Stereoisomers

When an enantioselective synthesis is not employed, a racemic or diastereomeric mixture of this compound is produced. The separation of these stereoisomers is then necessary and can be accomplished through various resolution methods.

Classical resolution involves reacting the stereoisomeric mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties. google.com Another common technique is enzymatic resolution, which utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in the mixture. google.com

Chromatographic resolution is a widely used and effective method. This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. nih.govresearchgate.net For example, polysaccharide-based CSPs are effective for the preparative chromatographic resolution of enantiomers. researchgate.net In some cases, fractional crystallization can be used to enrich one stereoisomer before a final chromatographic purification step to achieve high enantiomeric purity. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

The practical synthesis of this compound on a larger scale requires careful optimization of the entire synthetic route and individual reaction steps to maximize efficiency, yield, and selectivity while minimizing cost and environmental impact.

Yield Enhancement and Selectivity Optimization Strategies

Optimizing a synthetic pathway involves a multi-faceted approach, considering factors such as the cost of starting materials, reaction conditions, and the number of steps. sci-hub.senih.gov For the synthesis of cyclohexanol derivatives, a key step is often the hydrogenation of a corresponding phenol or the reduction of a cyclohexanone. researchgate.net The choice of catalyst and solvent is critical in these transformations. For example, in the selective hydrogenation of 4-substituted phenols to cyclohexanones, palladium on charcoal (Pd/C) is an effective catalyst. researchgate.net The selectivity towards the desired cyclohexanone over the fully hydrogenated cyclohexanol can be influenced by catalyst modifiers and the choice of solvent. researchgate.net

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical parameter in the catalytic hydrogenation of aromatic compounds, profoundly influencing reaction rates, selectivity, and catalyst stability. The synthesis of this compound from 4-hydroxy-4'-fluorobiphenyl is a prime example where the solvent medium dictates the reaction's efficiency. The solvent's role extends beyond merely dissolving reactants; it affects the solubility of hydrogen gas, the stability of reaction intermediates and transition states, and the competitive adsorption of reactants and products on the catalyst surface.

Research on analogous phenol hydrogenation reactions provides significant insights into the solvent effects applicable to the synthesis of this compound. The polarity of the solvent has been shown to be a key determinant of product selectivity. For instance, in the hydrogenation of phenol over a bifunctional Pd/NaY catalyst, a dramatic switch in selectivity is observed when moving from a nonpolar to a polar solvent. In a nonpolar solvent like n-octane, the reaction yields primarily cyclohexane, whereas a polar solvent such as ethanol (B145695) directs the reaction almost exclusively to cyclohexanol. researchgate.net This is attributed to the solvent's influence on the competitive adsorption of the phenol reactant and the cyclohexanol product on the catalyst's acid and metal sites. researchgate.net

Protic solvents, particularly alcohols, are commonly employed in these hydrogenations. The length of the alkyl chain in alcohol solvents can also impact the reaction rate, which is often correlated with the solubility of hydrogen in the solvent. organic-chemistry.org Studies on Pd/C catalyzed hydrogenations have demonstrated a significant variance in reaction rates across different solvents. For the hydrogenation of benzaldehyde, a 30-fold difference in activity was observed, with the trend being methanol (B129727) > water > tetrahydrofuran (B95107) (THF) > dioxane. researchgate.net This highlights that solvent effects are not solely dependent on polarity but are a complex interplay of various solvent properties, including hydrogen bonding capabilities and their interaction with the catalyst surface. researchgate.net

The following table, based on data from analogous phenol hydrogenation studies, illustrates the profound impact of solvent choice on product distribution.

Table 1: Influence of Solvent Polarity on Phenol Hydrogenation over a Pd/NaY Catalyst

| Solvent | Solvent Type | Phenol Conversion (%) | Cyclohexanol Selectivity (%) | Cyclohexane Selectivity (%) |

|---|---|---|---|---|

| n-Octane | Nonpolar | 100 | 0 | 100 |

| Cyclohexane | Nonpolar | 100 | 0 | 100 |

| Ethanol | Polar Protic | 100 | 92.3 | 7.7 |

| 2-Propanol | Polar Protic | 100 | 85.1 | 14.9 |

This data is representative of trends observed in phenol hydrogenation and is intended to illustrate the principles applicable to this compound synthesis. researchgate.net

Catalyst Screening and Ligand Design for Enhanced Efficiency

The catalyst is the cornerstone of the hydrogenation process for synthesizing this compound. The choice of the active metal, the nature of the support, and the presence of promoters or specific ligands all contribute to the catalyst's activity, selectivity, and longevity.

Catalyst Screening:

A variety of noble and base metal catalysts have been explored for the hydrogenation of phenolic compounds. Palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are the most commonly used active metals, typically dispersed on a high-surface-area support like activated carbon (C), alumina (Al₂O₃), or titania (TiO₂). organic-chemistry.org

Comparative studies on different catalysts for phenol hydrogenation reveal distinct selectivities. For instance, Pd-based catalysts often show a high selectivity towards the corresponding cyclohexanone, while Ru and Rh catalysts tend to favor the formation of cyclohexanol. organic-chemistry.org The choice of support material also plays a crucial role; titania-containing supports have been found to enhance the selectivity towards cyclohexanol for both Pd and Rh catalysts. organic-chemistry.org

The preparation method of the catalyst can also significantly influence its performance. For Pd/C catalysts, factors such as the reduction method (e.g., formaldehyde (B43269) vs. hydrogen reduction) and the pH during preparation can affect the dispersion of the metal particles and, consequently, the catalytic activity. researchgate.net Furthermore, the addition of promoters like potassium (K) and tin (Sn) to Pd/C catalysts has been shown to improve both the conversion of the phenolic substrate and the selectivity towards the desired cyclohexanone or cyclohexanol product. researchgate.net

The following table summarizes the performance of different catalytic systems in the hydrogenation of phenol, providing a model for catalyst selection in the synthesis of this compound.

Table 2: Comparative Performance of Different Catalysts in Phenol Hydrogenation

| Catalyst | Support | Solvent | Conversion (%) | Major Product | Selectivity (%) |

|---|---|---|---|---|---|

| Pd | Carbon | Water | >99 | Cyclohexanone | >99 |

| Ru | Carbon | Aqueous | High | Cyclohexanol | High |

| Rh-Pd | Carbon | Not Specified | High | Defluorinated Phenol | High |

| Pd | NaY Zeolite | Ethanol | 100 | Cyclohexanol | 92.3 |

This table presents representative data from studies on phenol and fluorophenol hydrogenation to illustrate catalyst performance. researchgate.netmdpi.comrsc.org

Ligand Design:

In homogeneous catalysis, and to some extent in modifying heterogeneous catalysts, the design of ligands that coordinate to the metal center is a powerful tool for enhancing efficiency and controlling selectivity, particularly for achieving enantioselectivity in asymmetric hydrogenation. While the hydrogenation of 4-hydroxy-4'-fluorobiphenyl to this compound does not typically require chiral induction, the principles of ligand design for improving catalyst activity and stability are still relevant.

For rhodium-catalyzed hydrogenations, the electronic and steric properties of phosphine (B1218219) ligands can be fine-tuned to optimize catalytic performance. For example, the use of bisphosphine ligands with specific bite angles and electronic properties can influence the coordination of the substrate and the subsequent hydrogenation steps. While detailed studies on ligand design specifically for the synthesis of this compound are not abundant in the public domain, research in the broader field of rhodium-catalyzed hydroformylation and hydrogenation of other substrates indicates that electron-withdrawing or electron-donating substituents on the phosphine ligands can significantly alter the catalyst's reactivity and selectivity.

In the context of bimetallic catalysts, the interaction between the two metals can be considered a form of "ligand effect" where one metal modifies the electronic properties of the other. For instance, in Rh-Pd/C catalysts used for the hydro-defluorination of 4-fluorophenol, a synergistic effect is observed where Pd is believed to facilitate hydrogen dissociation and Rh activates the C-F bond. rsc.org This bifunctional mechanism, arising from the interplay between the two metals, leads to enhanced catalytic activity that is not achievable with the individual monometallic catalysts. rsc.org

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Formation Reactions

The synthesis of 4-(4-Fluorophenyl)cyclohexanol is primarily achieved through nucleophilic addition reactions, typically involving the reduction of a ketone or the addition of an organometallic reagent to a carbonyl group.

Two principal nucleophilic addition pathways lead to the formation of this compound.

Grignard Reaction: A common and direct route involves the Grignard reaction, where a Grignard reagent, specifically 4-fluorophenylmagnesium bromide, acts as the nucleophile. bham.ac.uk This reagent attacks the electrophilic carbonyl carbon of cyclohexanone (B45756). The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. The addition of organometallic reagents to carbonyl groups is a fundamental method for creating carbon-carbon bonds. alevelchemistry.co.uk In some cases, challenges such as low reactivity or decomposition can occur, necessitating carefully controlled reaction conditions. bham.ac.uk

Reduction of a Ketone: An alternative and widely used method is the reduction of the corresponding ketone, 4-(4-fluorophenyl)cyclohexanone (B1338061). evitachem.com This transformation is achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.comsbq.org.br The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This addition breaks the carbon-oxygen π-bond, creating an intermediate alkoxide, which is subsequently protonated during workup with a protic solvent (like ethanol (B145695) or water) to afford the secondary alcohol. evitachem.com

The hydroxyl group of this compound can be eliminated through dehydration to form an alkene, typically 4-(4-fluorophenyl)cyclohexene. This reaction is generally acid-catalyzed and proceeds via an elimination mechanism.

E1 Mechanism: As a secondary alcohol, this compound typically undergoes dehydration through the E1 (Elimination, unimolecular) pathway, especially when heated with a strong protic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemistrysteps.comchemdictionary.orglibretexts.org The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid protonates the -OH group, converting it into a good leaving group (-OH₂⁺). chemdictionary.orgumass.edu

Formation of a Carbocation: The protonated water molecule departs, leading to the formation of a secondary carbocation at position 4 of the cyclohexane (B81311) ring. This is the rate-determining step of the reaction. chemdictionary.orgumass.edu

Deprotonation: A weak base, often water or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from an adjacent carbon, leading to the formation of a π-bond and yielding the cyclohexene (B86901) derivative. chemistrysteps.comlibretexts.org

E2 Mechanism: The E2 (Elimination, bimolecular) mechanism is less common for the acid-catalyzed dehydration of secondary alcohols but is theoretically possible. reddit.com It requires a strong base and proceeds in a single, concerted step where a proton is abstracted simultaneously with the departure of the leaving group. chemistrysteps.com This pathway is more characteristic for primary alcohols under acidic conditions or for reactions conducted under strongly basic conditions, which are not typical for simple alcohol dehydration. chemistrysteps.comchemdictionary.org

The interconversion between this compound and its corresponding ketone, 4-(4-fluorophenyl)cyclohexanone, represents a fundamental oxidation-reduction pair.

Oxidation Pathways: The secondary alcohol can be oxidized to a ketone using various oxidizing agents. evitachem.com

Chromium-Based Reagents: Reagents like Jones reagent (CrO₃ in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) are effective. The mechanism with Jones reagent is believed to involve the formation of a chromate (B82759) ester intermediate. This is followed by the removal of a proton from the carbon bearing the oxygen by a base (like water), which facilitates the elimination of a reduced chromium species and forms the ketone's C=O double bond.

Catalytic Oxidation: More modern and environmentally benign methods utilize catalysts. For instance, copper complexes in the presence of an oxidant like air can catalyze the oxidation of alcohols to aldehydes or ketones. researchgate.netmdpi.com Another studied mechanism involves manganese porphyrin catalysts, where a high-valent manganese-oxo species is generated. This species interacts with both the hydroxyl hydrogen and the adjacent carbon's hydrogen through a five-membered ring transition state, leading to the formation of the ketone. researchgate.net

Reduction Pathways: The reduction of 4-(4-fluorophenyl)cyclohexanone back to the alcohol is a key synthetic step.

Hydride Reduction: As mentioned in section 3.1.1, reagents like NaBH₄ provide a source of hydride ions. The stereochemical outcome of the reduction is of significant interest. The nucleophilic hydride can attack the carbonyl group from either the axial or equatorial face of the cyclohexanone ring's chair conformation. sbq.org.br The use of sterically bulky reducing agents (e.g., tri-sec-butylborohydride) tends to favor attack from the less hindered equatorial face, resulting in an axial alcohol. sbq.org.br Conversely, less bulky reagents like NaBH₄ can exhibit different selectivity.

Asymmetric Reduction: For producing specific stereoisomers (enantiomers), chiral catalysts such as those used in the Corey-Bakshi-Shibata (CBS) reduction can be employed. alfa-chemistry.com In this method, a chiral oxazaborolidine catalyst coordinates with a simple borane (B79455) (like BH₃), activating it and directing the hydride delivery to one face of the ketone, resulting in a highly enantioselective synthesis of one of the alcohol's enantiomers. alfa-chemistry.com

Reactivity of this compound in Subsequent Transformations

The presence of the hydroxyl group and the fluorophenyl ring allows for a range of further chemical modifications, making this compound a versatile intermediate.

While the alcohol itself is not typically used directly for C-C bond formation, its oxidized form, 4-(4-fluorophenyl)cyclohexanone, is an excellent precursor for such reactions.

Enolate Alkylation: The ketone can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. vanderbilt.edu This enolate is a powerful nucleophile that can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position (the carbon adjacent to the carbonyl group). vanderbilt.edu

Aldol (B89426) and Related Condensations: The enolate of 4-(4-fluorophenyl)cyclohexanone can also act as a nucleophile in addition reactions with other carbonyl compounds, such as aldehydes or ketones, in what is known as an aldol reaction. nottingham.ac.uk This reaction forms a β-hydroxy ketone, creating a new C-C bond.

Addition of Organometallics to the Ketone: Further C-C bonds can be formed by reacting the ketone derivative with organometallic reagents like Grignard or organolithium compounds. alevelchemistry.co.uk This nucleophilic addition to the ketone's carbonyl group results in the formation of a tertiary alcohol, introducing a new alkyl or aryl group to the cyclohexane ring.

The concepts of regioselectivity (preference for reaction at one position over another) and chemoselectivity (preference for reaction with one functional group over another) are critical in the derivatization of this compound. purechemistry.orgdurgapurgovtcollege.ac.in

Chemoselectivity: The molecule possesses several potentially reactive sites: the nucleophilic hydroxyl group, the C-H bonds of the cyclohexane ring, and the C-H bonds of the aromatic ring. A key aspect of chemoselectivity is the ability of a reagent to react with only one of these functional groups. For example, in esterification or Williamson ether synthesis, reagents will selectively target the highly reactive hydroxyl group over the less reactive C-H bonds of the rings. Oxidation, as previously discussed, selectively converts the secondary alcohol to a ketone without affecting the rest of the molecule under controlled conditions. evitachem.com

Regioselectivity:

In the Cyclohexane Ring: In elimination reactions (section 3.1.2), the position of the resulting double bond is a question of regioselectivity. In alkylation of the corresponding ketone (section 3.2.1), the formation of the enolate can potentially occur on either side of the carbonyl, although in this symmetrical ketone the positions are equivalent.

In the Aromatic Ring: The 4-fluorophenyl group can undergo electrophilic aromatic substitution (e.g., nitration, further halogenation). The regioselectivity of this reaction is directed by the existing substituents: the fluorine atom and the cyclohexyl group. Fluorine is an ortho-, para-director but is deactivating due to its strong inductive effect. The bulky cyclohexyl group provides significant steric hindrance. Therefore, electrophilic attack is most likely to occur at the position meta to the fluorine atom (position 3 or 5 on the phenyl ring), which is ortho to the cyclohexyl substituent.

Role as an Intermediate in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of intramolecular or intermolecular transformations occurring sequentially in a single pot, are powerful tools in organic synthesis for building molecular complexity from simple precursors. rsc.orgfau.eunih.gove-bookshelf.de this compound and its derivatives serve as key intermediates in several such sequences.

One notable example is in the context of visible light-driven Friedel-Crafts (FC) type reactions. During the conversion of 1-(4-fluorophenyl)cyclohexene to its corresponding Friedel-Crafts adduct, this compound has been identified as a significant byproduct resulting from photohydration. acs.org This reaction highlights the accessibility of the alcohol from the corresponding alkene under mild, photocatalytic conditions, positioning it as a potential starting point or intermediate in a designed cascade sequence. The formation of the alcohol occurs alongside the primary reaction, demonstrating the multiple reaction pathways available to the carbocation intermediate generated from the alkene. acs.org

Furthermore, analogous alcohol structures are central to well-established cascade reactions. For instance, biocatalytic cascades utilizing an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) can transform cyclohexanol (B46403) into ε-caprolactone, with cyclohexanone as the intermediate. d-nb.info This enzymatic system first oxidizes the alcohol to the ketone, which is then oxidized by the BVMO to the lactone. By analogy, this compound could be a substrate for similar enzymatic or chemo-catalytic cascades, leading to the corresponding substituted lactone, a valuable structural motif.

Domino reactions for the synthesis of tertiary alcohols also suggest the potential role of related structures as intermediates. Nickel-catalyzed domino processes have been developed to synthesize tertiary alcohols from secondary alcohols and arylboronic acids. rsc.org A procedure for the synthesis of tert-Butyl-4-hydroxy-4-(4-fluorophenyl)-1-piperidinecarboxylate, a tertiary alcohol on a piperidine (B6355638) ring, from the corresponding secondary alcohol and 4-fluorophenylboronic acid has been reported. rsc.org This points to the possibility of designing domino sequences where a precursor to this compound is transformed in a multi-step, one-pot reaction.

Kinetic and Thermodynamic Studies of Relevant Reactions

The reactivity of this compound is governed by kinetic and thermodynamic parameters that dictate the speed and extent of its transformations. Studies on analogous systems, particularly cyclohexanol, provide significant insights into these aspects.

Rate Determinations and Activation Parameters

The acid-catalyzed dehydration of cyclohexanol to cyclohexene is a well-studied reaction that serves as an excellent model for the corresponding transformation of this compound. The rate of this reaction is proportional to the concentration of hydronium ions, indicating specific acid catalysis. researchgate.netnih.gov

Kinetic studies on the aqueous-phase dehydration of cyclohexanol have determined the activation parameters for this process. In a homogeneous system with phosphoric acid as the catalyst, the reaction exhibits a significant activation barrier. researchgate.netnih.gov The measured activation energy and enthalpy provide a quantitative measure of the energy required to reach the transition state for the elimination of water.

| Parameter | Value |

|---|---|

| Activation Enthalpy (ΔH‡) | 157 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | 73 J mol⁻¹ K⁻¹ |

| Apparent Activation Energy (Ea) | ~158 kJ mol⁻¹ |

Data sourced from studies on cyclohexanol dehydration, serving as an analogy. researchgate.netnih.gov

The presence of the 4-fluorophenyl group is expected to influence these parameters due to its electronic effects (inductive and resonance effects) on the stability of potential carbocation intermediates formed during an E1-type mechanism.

Equilibrium Considerations in Reversible Transformations

Many reactions involving alcohols are reversible, and their outcomes are dictated by the position of the equilibrium. A classic example is esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water.

The equilibrium constant (Kc) for the esterification of acetic acid with ethanol is approximately 4. askfilo.comchegg.com This value indicates that the reaction proceeds to a significant extent but does not go to completion, with substantial amounts of all four species present at equilibrium.

For the esterification of this compound, the equilibrium position will be influenced by the steric hindrance around the hydroxyl group and the electronic nature of the 4-fluorophenyl substituent.

| Species | Initial Moles | Equilibrium Moles |

|---|---|---|

| Carboxylic Acid | 4 | 2 |

| Alcohol | 4 | 2 |

| Ester | 0 | 2 |

| Water | 0 | 2 |

This table illustrates a general case for an esterification with Kc = 4, starting with 4 moles of each reactant. askfilo.com

Equilibrium considerations are also crucial in stereoselective synthesis. In the formation of fluorinated cyclohexane derivatives, the distribution of diastereomers can be a reflection of thermodynamic control, where the ratio of products is determined by their relative stabilities. smolecule.com For reactions involving this compound, the cis and trans isomers will exist in equilibrium, with the position of this equilibrium being dependent on the solvent, temperature, and the nature of any catalysts present. The thermodynamically more stable isomer, typically the one with the bulky 4-fluorophenyl group in an equatorial position, is expected to predominate under equilibrium conditions.

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific Crystallographic Information File (CIF) for 4-(4-Fluorophenyl)cyclohexanol is not publicly available in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), we can infer its likely structural features based on studies of similar cyclohexanol (B46403) derivatives. nih.govumaine.eduresearchgate.netcam.ac.ukcrystallography.net

For a chiral molecule like this compound, which has two stereocenters, X-ray crystallography can be used to determine both the relative and absolute configuration of its stereoisomers. The relative configuration (cis or trans) describes the orientation of the hydroxyl and 4-fluorophenyl groups relative to the cyclohexane (B81311) ring. The absolute configuration (R or S) at each stereocenter defines the specific enantiomer. This is typically achieved by the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal.

Based on the analysis of related cyclohexanol structures, it is expected that the cyclohexane ring in this compound adopts a stable chair conformation. The bulky 4-fluorophenyl group would preferentially occupy an equatorial position to minimize steric hindrance. The hydroxyl group can be either axial or equatorial, leading to cis and trans isomers.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (H-donor) and a hydrogen bond acceptor (O-acceptor), leading to the formation of chains or more complex networks of molecules. These hydrogen bonds are crucial in stabilizing the crystal lattice.

A hypothetical data table for a plausible crystal structure of trans-4-(4-Fluorophenyl)cyclohexanol is presented below, based on typical values for similar organic compounds.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

| Hydrogen Bond (O-H···O) Distance (Å) | 2.75 |

Note: This table is illustrative and based on common values for related structures.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties. Studies on cyclohexanol have revealed the existence of multiple polymorphic forms, including a stable phase and metastable phases that can be obtained under specific crystallization conditions. nih.gov Given this, it is plausible that this compound could also exhibit polymorphism, although no specific studies have been reported. The formation of different polymorphs would likely be influenced by factors such as solvent of crystallization, temperature, and cooling rate.

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic techniques provide valuable information about the structure and conformation of molecules in various states.

High-resolution NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about its molecular framework and the conformational equilibrium of the cyclohexane ring.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the methine proton attached to the carbon bearing the hydroxyl group (CH-OH), and the methylene (B1212753) protons of the cyclohexane ring. The coupling constants between these protons would be invaluable for determining the relative stereochemistry (cis/trans) and the preferred conformation of the cyclohexane ring. For instance, a large coupling constant (around 10-12 Hz) for the axial-axial coupling of the CH-OH proton would indicate an equatorial position for the hydroxyl group.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts being sensitive to the electronic environment. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for trans-4-(4-Fluorophenyl)cyclohexanol, based on data from analogous compounds. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | ~3.6 | ~70 |

| C2, C6 (CH₂) | ~1.2-2.0 | ~35 |

| C3, C5 (CH₂) | ~1.2-2.0 | ~30 |

| C4 (CH-Ar) | ~2.5 | ~45 |

| C1' (Ar-C) | - | ~141 (d, J ≈ 7 Hz) |

| C2', C6' (Ar-CH) | ~7.3 | ~130 (d, J ≈ 8 Hz) |

| C3', C5' (Ar-CH) | ~7.0 | ~115 (d, J ≈ 21 Hz) |

| C4' (Ar-CF) | - | ~162 (d, J ≈ 245 Hz) |

Note: 'd' denotes a doublet due to C-F coupling. These are estimated values.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.govamericanpharmaceuticalreview.comkurouskilab.com

The IR and Raman spectra of this compound would be characterized by specific vibrational modes. A strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 2800-3100 cm⁻¹ region.

The presence of the 4-fluorophenyl group would give rise to characteristic aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would be expected to produce a strong absorption in the IR spectrum, typically in the 1100-1300 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would also appear in this region.

Raman spectroscopy would provide complementary information. For instance, the symmetric aromatic ring breathing mode is often strong in the Raman spectrum.

A table summarizing the expected characteristic vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| C-F stretch | 1100-1300 | IR |

| C-O stretch | 1000-1200 | IR |

Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Mass spectrometry (MS) is an indispensable analytical technique for monitoring chemical reactions and characterizing complex product mixtures involving this compound and its derivatives. Its high sensitivity and selectivity allow for the detection and identification of reactants, intermediates, and products, even at low concentrations. scispace.com

In the synthesis of this compound and related compounds, MS can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to follow the progress of a reaction in real-time. For instance, during the oxidation of this compound to the corresponding ketone, GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the reaction's completion. The mass spectrum of 4-phenylcyclohexanol, a related compound, shows a distinct molecular ion peak that can be used for its identification. nist.govnih.gov

Furthermore, high-resolution mass spectrometry (HRMS) is particularly valuable for characterizing complex reaction mixtures where multiple products and byproducts may be formed. scispace.com HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds. scispace.com In the study of reactions involving fluorinated aromatic compounds, MS is crucial for confirming the incorporation and position of the fluorine atom through the analysis of characteristic fragmentation patterns and isotopic distributions. researchgate.netresearchgate.net For example, in the synthesis of various fluorinated compounds, MS is used to confirm the molecular weight and structure of the final products.

The table below illustrates typical mass spectrometry data that could be obtained for this compound and a potential oxidation product.

Table 1: Illustrative Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed m/z (M+H)+ |

| This compound | C₁₂H₁₅FO | 194.25 | 195.1234 |

| 4-(4-Fluorophenyl)cyclohexanone (B1338061) | C₁₂H₁₃FO | 192.23 | 193.1078 |

This data is illustrative and would be determined experimentally.

Conformational Analysis and Stereochemistry of the Cyclohexanol Ring

The cyclohexane ring can adopt several conformations, with the most stable being the chair conformation . libretexts.orglibretexts.org In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent carbon-hydrogen bonds are staggered, minimizing both angle and torsional strain. libretexts.orglibretexts.org

Other, higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. libretexts.orglibguides.com The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat conformation is more stable than the boat form as it partially alleviates these unfavorable interactions but remains significantly less stable than the chair conformation. libretexts.orgfiveable.me The energy barrier for the interconversion between chair conformations is relatively low, allowing for rapid flipping at room temperature. libretexts.org

The relative energies of these conformations are crucial for understanding the dynamic behavior of the molecule.

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | Minimal angle and torsional strain. libretexts.orgfiveable.me |

| Twist-Boat | ~5.5 | Reduced torsional and steric strain compared to boat. fiveable.me |

| Boat | ~6.9 | Significant steric (flagpole) and torsional strain. libretexts.org |

| Half-Chair | ~10.8 | High angle and torsional strain. libretexts.org |

Energy values are approximate for unsubstituted cyclohexane and can be influenced by substituents.

The substituents on the cyclohexane ring, the 4-fluorophenyl group and the hydroxyl group, can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. rsc.org Generally, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance with other axial substituents (1,3-diaxial interactions). libguides.com Therefore, the most stable conformation of trans-4-(4-fluorophenyl)cyclohexanol is expected to have both the 4-fluorophenyl and hydroxyl groups in equatorial positions. For the cis-isomer, one substituent must be axial while the other is equatorial, leading to a higher energy conformation. gmu.edu

Beyond simple steric effects, stereoelectronic effects also play a critical role in determining conformational preferences. wikipedia.org These effects arise from the interaction between orbitals. For instance, hyperconjugation, an interaction between a filled bonding orbital (or a lone pair) and an empty anti-bonding orbital, can stabilize certain conformations. researchgate.net In cyclohexane derivatives, interactions between the orbitals of the substituents and the sigma bonds of the ring can influence the conformational equilibrium. researchgate.net The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the electronic properties of the entire molecule, potentially affecting these stereoelectronic interactions. rsc.org

The interconversion between different conformations, such as the chair-to-chair flip, is not instantaneous and requires surmounting an energy barrier. libretexts.org These barriers can be determined experimentally using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy at variable temperatures. researchgate.net By analyzing the changes in the NMR spectrum as the temperature is lowered, the rate of interconversion can be measured, and from this, the free energy of activation for the process can be calculated. researchgate.net

Computational methods, such as ab initio and density functional theory (DFT) calculations, are also powerful tools for studying the dynamics of conformational interconversion. researchgate.netresearchgate.net These methods can be used to calculate the energies of the ground state conformations and the transition states that connect them, providing a detailed picture of the potential energy surface for ring inversion. researchgate.net Such calculations have been used to determine interconversion barriers for substituted cyclohexanes and other flexible molecules. researchgate.netacs.org For complex molecules, understanding these dynamic processes is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind to a biological target. ethz.ch

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the Schrödinger equation, offer a highly accurate description of molecular systems. These methods are indispensable for understanding the electronic structure, reactivity, and spectroscopic properties of 4-(4-Fluorophenyl)cyclohexanol.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, offering a favorable balance between accuracy and computational cost. nih.govsemanticscholar.org Hybrid functionals, such as B3LYP, are commonly used as they provide an excellent compromise between precision and efficiency for medium to large organic molecules. nih.govresearchgate.net

For this compound, DFT calculations can elucidate its electronic properties and chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, DFT is used to calculate various reactivity descriptors that predict the most probable sites for chemical reactions. frontiersin.org The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. researchgate.net Other descriptors like chemical potential, hardness, and electrophilicity index provide quantitative measures of the molecule's reactivity. niscpr.res.in

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Fukui Functions | Measure of electron density change upon adding/removing an electron | Pinpoints specific atoms most susceptible to attack. frontiersin.org |

Ab initio molecular dynamics (AIMD) is a simulation technique that describes the motion of atoms over time by calculating the forces acting upon them using quantum mechanical principles "from the beginning," without empirical parameters. mdpi.com This approach provides a detailed view of chemical reaction dynamics, including bond-breaking and bond-forming processes, transition states, and the influence of the molecular environment on the reaction pathway. mdpi.com

For this compound, AIMD simulations could be employed to study various reactions, such as its dehydration to form 4-(4-fluorophenyl)cyclohexene or its oxidation. The simulation would track the trajectories of all atoms as the reaction proceeds, revealing the step-by-step mechanism. mdpi.com This method is particularly valuable for uncovering unexpected reaction pathways or short-lived intermediates that are difficult to capture experimentally. chemrxiv.org By analyzing the simulation, researchers can understand how factors like initial kinetic energy and molecular orientation influence the reaction outcome. AIMD has been successfully used to explore complex processes like photoisomerization and the decomposition of molecules in solution. mdpi.comrsc.org

Quantum mechanical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters, which is crucial for the interpretation and assignment of experimental spectra. nih.gov By calculating properties like vibrational frequencies (for Infrared and Raman spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), a theoretical spectrum can be generated and compared with the experimental one. researchgate.netnih.gov

There is often good agreement between experimentally measured and theoretically predicted structural parameters and spectroscopic data. nih.gov For this compound, DFT calculations using a functional like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)) could predict its vibrational frequencies. nih.gov These calculated frequencies, when properly scaled to account for systematic errors, can be used to assign specific absorption bands in the experimental FT-IR spectrum to particular molecular vibrations (e.g., O-H stretch, C-F stretch, C-C ring modes). materialsciencejournal.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of peaks in the experimental NMR spectra. researchgate.net The theoretical calculations provide a basis for understanding how the electronic environment of each nucleus, influenced by the fluorophenyl and hydroxyl groups, determines its chemical shift.

| Spectroscopic Technique | Calculated Parameter | Purpose |

|---|---|---|

| FT-IR Spectroscopy | Vibrational Frequencies and Intensities | Assigns experimental absorption bands to specific molecular vibrations. nih.gov |

| Raman Spectroscopy | Vibrational Frequencies and Intensities | Complements FT-IR data for a complete vibrational analysis. researchgate.net |

| NMR Spectroscopy | Isotropic Shielding Constants (Chemical Shifts) | Aids in the structural elucidation by assigning peaks to specific nuclei (¹H, ¹³C). researchgate.net |

| UV-Vis Spectroscopy | Electronic Transition Energies and Oscillator Strengths | Predicts absorption wavelengths corresponding to electronic excitations (e.g., using TD-DFT). nih.gov |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, their computational cost can be prohibitive for studying large-scale conformational dynamics. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamics of molecules like this compound.

The flexibility of the cyclohexane (B81311) ring and the rotation around the single bond connecting it to the fluorophenyl group mean that this compound can exist in numerous conformations. Identifying the most stable, low-energy conformations is critical, as they dictate the molecule's physical and chemical properties.

Conformational search algorithms are computational methods designed to explore the potential energy surface of a molecule to find its various stable conformers. wavefun.com Common approaches include:

Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. While thorough, it can be computationally intensive for molecules with many rotatable bonds. wavefun.com

Monte Carlo Search: This algorithm randomly alters the molecular geometry (e.g., by changing torsion angles) and accepts or rejects the new conformation based on its energy, allowing for a more efficient search of the conformational space. wavefun.com

After a new conformation is generated, energy minimization is performed using a molecular mechanics force field. This process adjusts the geometry to find the nearest local energy minimum on the potential energy surface. arxiv.org The result is a collection of unique, low-energy conformers.

The output of a comprehensive conformational search is a conformational landscape, which maps the relative energies of all identified conformers. This analysis reveals the global minimum energy conformation—the most stable and, therefore, most populated state of the molecule under equilibrium conditions. nih.gov

For this compound, the analysis would focus on several key structural features:

Cyclohexane Ring Conformation: The chair conformation is typically the most stable for cyclohexane derivatives. The analysis would quantify the energy difference between the chair and less stable conformations like the boat or twist-boat.

Substituent Orientation: The analysis would determine the relative energies of conformers where the hydroxyl and 4-fluorophenyl groups are in axial versus equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric hindrance (1,3-diaxial interactions). For a disubstituted cyclohexane like this, the preferred geometry will depend on the balance of steric and electronic effects of both groups. The cis and trans isomers would have distinct conformational landscapes. For the trans isomer, the di-equatorial conformer is expected to be the most stable, while for the cis isomer, one group must be axial and the other equatorial.

| Conformer | -OH Position | -C₆H₄F Position | Expected Relative Energy (Illustrative) | Key Interactions |

|---|---|---|---|---|

| Chair (di-equatorial) | Equatorial | Equatorial | 0.0 kcal/mol (Global Minimum) | Most stable; minimal steric strain. |

| Chair (di-axial) | Axial | Axial | High | Unfavorable due to significant 1,3-diaxial steric hindrance. |

| Twist-Boat | - | - | Intermediate | Transition state between chair and boat forms. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing transition states, offering deep insights into reaction mechanisms at the molecular level.

The synthesis of this compound, for instance, through the reduction of 4-(4-fluorophenyl)cyclohexanone (B1338061), would involve the formation of transient species. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to map out the potential energy surface of the reaction. This mapping helps in identifying the structures of reactants, products, and any intermediates that may form.

A key aspect of this analysis is the location and characterization of transition states—the highest energy points along the reaction coordinate. These states are fleeting and cannot be isolated experimentally, making computational modeling essential. By calculating the vibrational frequencies of a proposed structure, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction path from reactant to product. The energy of this transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.

For a reaction involving this compound, theoretical studies would model the approach of a reducing agent to the carbonyl group of the precursor ketone. The calculations would reveal the geometry of the transition state, including bond lengths and angles, as the hydride is transferred. This information is crucial for understanding how the reaction proceeds and what factors might influence its rate.

Computational models are invaluable for predicting the selectivity of chemical reactions. For the synthesis of this compound, stereoselectivity is a primary concern, as the reduction of the corresponding cyclohexanone (B45756) can result in either cis or trans isomers.

Theoretical calculations can predict which isomer is more likely to form by comparing the energies of the transition states leading to each product. A lower transition state energy implies a faster reaction rate and, therefore, a more abundant product. For example, in the reduction of a substituted cyclohexanone, the approach of the reducing agent can be from the axial or equatorial face of the ring. DFT calculations can determine the activation energies for both pathways. The difference in these activation energies can be used to predict the diastereomeric ratio of the resulting alcohol isomers. researchgate.netippi.ac.ir

The table below illustrates hypothetical energy differences and the resulting predicted product ratios for the formation of cis and trans isomers of this compound, based on the principles of transition state theory.

| Transition State Pathway | Relative Energy (kcal/mol) | Predicted Product Ratio at 298 K |

| Path to cis isomer | 0 | >99% |

| Path to trans isomer | 3.0 | <1% |

Note: This is a hypothetical data table for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks for Complex Organic Molecules

In the realm of chemical synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. 4-(4-Fluorophenyl)cyclohexanol serves as a key organic building block due to its distinct chemical features that allow for controlled and specific reactions. bldpharm.com

The hydroxyl group can be readily converted into other functional groups, such as ketones, esters, or ethers, or it can be eliminated to form an alkene. This versatility allows chemists to strategically modify the cyclohexane (B81311) portion of the molecule. For instance, a common transformation in a synthetic sequence is the oxidation of a cyclohexanol (B46403) derivative to its corresponding cyclohexanone (B45756). This conversion opens up a new set of possible reactions, as the ketone functionality can then be used to form new carbon-carbon bonds, which is a fundamental process in building molecular complexity. reddit.com The fluorophenyl group, being relatively stable, often remains intact during these transformations, providing a consistent structural element in the final product. The strategic planning of such multi-step sequences, sometimes involving working backward from the target molecule in a process called retrosynthesis, is a cornerstone of modern organic chemistry. littleflowercollege.edu.inyoutube.com

An intermediate is a molecule that is formed during the middle stages of a chemical synthesis on the way to the final product. This compound and its derivatives are valuable intermediates in the creation of specialty chemicals, particularly in the pharmaceutical industry. The cyclohexyl-phenyl scaffold is a common structural motif in many biologically active compounds.

For example, related cyclohexanone structures are used as intermediates in the synthesis of the antidepressant Venlafaxine. google.com Similarly, derivatives like 4,4-diphenylcyclohexanol have been identified as key intermediates for producing advanced medical imaging agents. researchgate.net The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation can enhance a drug's metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a crucial stepping stone for developing new therapeutic agents and other high-value specialty chemicals.

Integration into Novel Material Architectures

The unique properties of this compound, such as its rigidity and polarity, make it an attractive component for designing new materials with specific functions.